

Propiolamide: A Technical Guide to Stability and Storage

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiolamide (C₃H₃NO), a simple amide containing a reactive terminal alkyne, is a molecule of interest in medicinal chemistry and drug development. Its structural features suggest potential for covalent interactions with biological targets, making it a valuable scaffold for designing targeted therapies. This technical guide provides an in-depth overview of the known stability characteristics of **propiolamide**, recommended storage conditions, and relevant biological context. Due to the limited availability of specific quantitative stability data for **propiolamide** in the public domain, this guide also incorporates theoretical degradation pathways and general protocols for stability assessment based on established guidelines and the chemistry of related molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **propiolamide** is presented below. This information is crucial for handling, formulation, and the design of stability studies.



Property	Value	Reference(s)
CAS Number	7341-96-0	[1][2]
Molecular Formula	C₃H₃NO	[1][2]
Molecular Weight	69.06 g/mol	[1][2]
Melting Point	57-62 °C	
Appearance	Solid	
LogP	-0.08	[3]
Storage Temperature	2-8°C or -20°C	

Stability Profile and Degradation Pathways

Detailed quantitative stability data for **propiolamide** is not extensively available in peer-reviewed literature. However, based on its chemical structure, which includes an amide and a terminal alkyne, several potential degradation pathways can be anticipated. Forced degradation studies are essential to experimentally confirm these pathways and identify the resulting degradation products.[4][5]

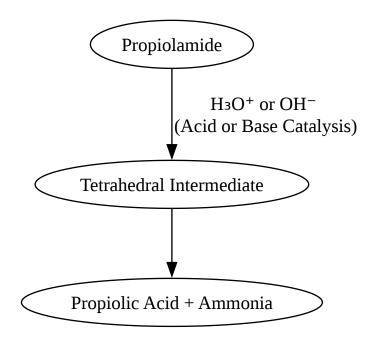
Hydrolytic Degradation

The amide functional group in **propiolamide** is susceptible to hydrolysis under both acidic and basic conditions.[6] This reaction would lead to the cleavage of the amide bond, yielding propiolic acid and ammonia. The rate of hydrolysis is expected to be dependent on pH and temperature.

- Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the amide would make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
- Base-Catalyzed Hydrolysis: Hydroxide ions can directly attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down.

While specific kinetic data for **propiolamide** is unavailable, a study on the acid hydrolysis of the related compound, propionamide, demonstrated second-order kinetics, being first order with respect to both the amide and the acid.[6]





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Oxidative Degradation

The terminal alkyne and the amide group in **propiolamide** could be susceptible to oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.[5]

- Alkyne Oxidation: The triple bond could undergo oxidation to form various products, including α,β-dicarbonyl compounds or cleavage of the carbon-carbon triple bond.
- Amide Oxidation: The nitrogen atom of the amide could be oxidized, although this is generally less common than reactions at the alkyne.

The specific oxidation products of **propiolamide** have not been reported in the literature, and their identification would require techniques such as mass spectrometry.[7][8]

Photodegradation

The stability of **propiolamide** under light exposure is another critical parameter. The International Council for Harmonisation (ICH) guideline Q1B provides a framework for photostability testing.[9] The alkyne moiety and the carbonyl group of the amide could potentially absorb UV light, leading to photochemical reactions. The quantum yield of photodegradation, which is the number of degraded molecules per photon absorbed, would



quantify the photosensitivity of **propiolamide**.[10] Potential photoreactions could include polymerization of the alkyne or rearrangements.

Recommended Storage Conditions

Based on information from various chemical suppliers, the following storage conditions are recommended for **propiolamide** to ensure its stability:

Form	Recommended Storage Temperature	Additional Notes
Solid	2-8°C or -20°C Freezer	Keep container tightly sealed in a dry and well-ventilated place.
Solution	Not specified, but generally, solutions should be prepared fresh. If storage is necessary, aliquoting and freezing at -20°C or -80°C is a common practice for reactive small molecules.	

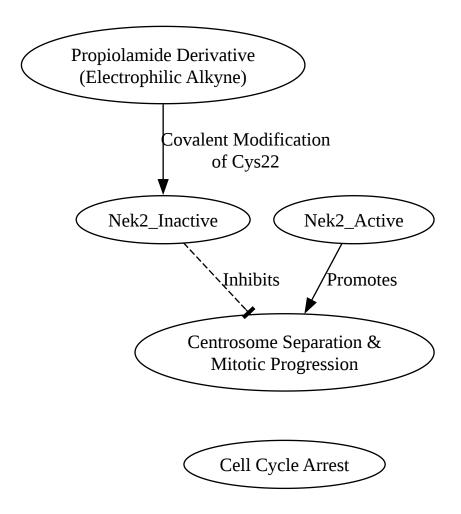
Role in Cellular Signaling Pathways: Inhibition of Nek2 Kinase

While information on the direct signaling roles of **propiolamide** is scarce, several studies have highlighted the activity of **propiolamide**-containing derivatives as covalent inhibitors of Nek2 kinase.[11][12][13] Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in centrosome separation during mitosis.[14] Overexpression of Nek2 is associated with various cancers, making it an attractive therapeutic target.[15]

The proposed mechanism of inhibition involves the covalent modification of a cysteine residue (Cys22) located near the ATP-binding site of Nek2.[11][16] The electrophilic alkyne of the **propiolamide** derivative acts as a Michael acceptor for the nucleophilic thiol group of the



cysteine residue, forming a stable covalent bond. This irreversible inhibition blocks the kinase activity of Nek2, leading to cell cycle arrest and potentially apoptosis in cancer cells.



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Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of **propiolamide**. These should be adapted and validated for specific experimental needs.

Forced Degradation Studies

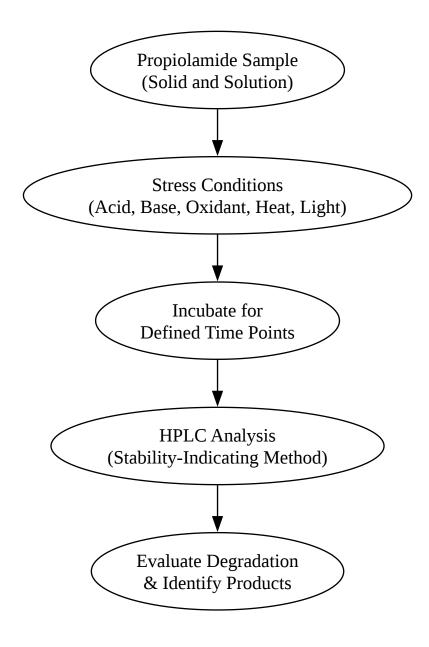
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4][17]

1. Hydrolytic Degradation:



- Prepare solutions of propiolamide (e.g., 1 mg/mL) in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions.
- Incubate samples at various temperatures (e.g., room temperature, 40°C, 60°C) for defined time points (e.g., 0, 2, 4, 8, 24 hours).
- At each time point, neutralize the acidic and basic samples and analyze all samples by a stability-indicating HPLC method.
- 2. Oxidative Degradation:
- Prepare a solution of propiolamide (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
- Incubate the sample at room temperature for defined time points.
- Analyze the samples by HPLC.
- 3. Thermal Degradation:
- Store solid propiolamide and a solution of propiolamide at elevated temperatures (e.g., 60°C, 80°C) in the dark.
- Analyze samples at various time points.
- 4. Photostability Testing (as per ICH Q1B):[9]
- Expose solid **propiolamide** and a solution of **propiolamide** to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- A control sample should be protected from light.
- Analyze the exposed and control samples by HPLC.





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Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying **propiolamide** from its potential degradation products. The following is a starting point for method development.



Parameter	Suggested Conditions
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm)
Mobile Phase	A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate	1.0 mL/min
Detection	UV detection at a wavelength where propiolamide has significant absorbance (to be determined by UV-Vis spectroscopy).
Column Temperature	30°C
Injection Volume	10 μL

Method validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Conclusion

Propiolamide is a reactive molecule with potential applications in drug discovery, particularly as a covalent inhibitor of kinases like Nek2. While specific quantitative stability data for **propiolamide** is limited, its chemical structure suggests susceptibility to hydrolysis, oxidation, and photodegradation. Proper storage in a cool, dry, and dark environment is essential to maintain its integrity. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own stability assessments and further elucidate the degradation profile of this important chemical entity. Future work should focus on detailed kinetic studies and the structural characterization of its degradation products to support its development in pharmaceutical applications.

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